2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
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Overview
Description
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol is a complex organic compound that features a pyrazole ring, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of an α, β-unsaturated ketone with hydrazine derivatives under microwave irradiation.
Introduction of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds in a nucleophilic substitution reaction.
Formation of the piperazine ring: This is typically done through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole and piperazine rings contribute to its overall stability and bioavailability. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide
Uniqueness
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and stability, while the pyrazole and piperazine rings contribute to its versatility in various chemical reactions and biological interactions.
Properties
IUPAC Name |
2-[4-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O/c25-22-8-4-7-20(15-22)24-21(16-26-27-24)17-28-12-13-29(23(18-28)10-14-30)11-9-19-5-2-1-3-6-19/h1-8,15-16,23,30H,9-14,17-18H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVYDAIYVOGLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=C(NN=C2)C3=CC(=CC=C3)F)CCO)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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